molecular formula C13H14Cl2N4O2 B13907077 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide CAS No. 1000574-80-0

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide

Cat. No.: B13907077
CAS No.: 1000574-80-0
M. Wt: 329.18 g/mol
InChI Key: WDDARSVGDCCBGZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorophenylhydrazine and ethyl acetoacetate.

    Cyclization: The hydrazine derivative undergoes cyclization with ethyl acetoacetate to form the triazole ring.

    Amidation: The resulting triazole intermediate is then reacted with diethylamine to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide include other triazole derivatives such as:

  • 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid methylamide
  • 1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid ethylamide

These compounds share similar structural features but may differ in their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific diethylamide functional group, which can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

1000574-80-0

Molecular Formula

C13H14Cl2N4O2

Molecular Weight

329.18 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N,N-diethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C13H14Cl2N4O2/c1-3-18(4-2)12(20)11-16-13(21)19(17-11)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3,(H,16,17,21)

InChI Key

WDDARSVGDCCBGZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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